4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one
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Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
The synthesis and chemical behavior of compounds containing the 1,3,4-oxadiazole ring have been explored in various studies. For example, Elnagdi et al. (1988) reported on the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate and its reactivity towards a variety of electrophilic reagents, highlighting new routes to 1,3,4‐oxadiazoles and related compounds Elnagdi, M. H., Ibrahim, N. S., Abdelrazek, F. M., & Erian, A. W. (1988). European Journal of Organic Chemistry.
Biological Activities
Compounds featuring the 1,3,4-oxadiazole ring have demonstrated a wide range of biological activities. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activities, showcasing the biological significance of these compounds Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Malik, A., Rasool, S., Nafeesa, K., Ahmad, I., & Afzal, S. (2016). Journal of Saudi Chemical Society.
Material Science Applications
In material science, Wang et al. (2001) focused on the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (OLEDs), indicating the potential of these compounds in electronic and photonic applications Wang, C., Jung, G., Hua, Y., Pearson, C., Bryce, M., Petty, M., Batsanov, A., Goeta, A., & Howard, J. (2001). Chemistry of Materials.
Anticancer Potential
Furthermore, the exploration of 1,3,4-oxadiazole derivatives for anticancer applications has been a significant area of research. Zhang et al. (2005) identified a novel apoptosis inducer from a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, demonstrating the anticancer potential of these compounds through in vivo activity in tumor models Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W. E., Ollis-Mason, K., Qiu, L., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. (2005). Journal of Medicinal Chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxadiazoles are a class of organic compounds that possess a five-membered heterocyclic ring system . They have been utilized in various therapeutic applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents . The specific targets of oxadiazoles can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of oxadiazoles also depends on their specific structure and the disease or condition they are designed to treat. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-14-17-16(21-18-14)13-10-15(20)19(11-13)9-8-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANJTIRQTAQLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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